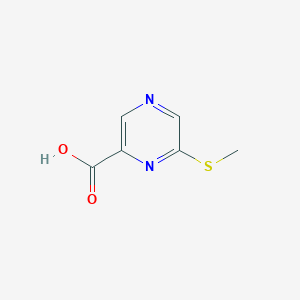

6-(Methylsulfanyl)pyrazine-2-carboxylic acid

Description

This compound is structurally related to pyrazine-2-carboxylic acid but differs in the nature of its substituents, which influence its physicochemical properties, reactivity, and biological activity. Key data include:

- Molecular weight: ~170.19 g/mol (estimated based on formula).

Properties

IUPAC Name |

6-methylsulfanylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUVCZOVGLSZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522334-39-9 | |

| Record name | 6-(methylsulfanyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)pyrazine-2-carboxylic acid typically involves the introduction of the methylsulfanyl group and the carboxylic acid group onto the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with sodium methylthiolate to introduce the methylsulfanyl group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The pyrazine ring can undergo substitution reactions, where the methylsulfanyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(Methylsulfanyl)pyrazine-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and material science.

Biology

Biological Activities :

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways .

- Mechanism of Action : The antimicrobial effects are believed to result from disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolic processes.

Medicine

In medicinal chemistry, ongoing research aims to explore its potential as a therapeutic agent for diseases such as tuberculosis. Its structural analogs have been designed to enhance potency against Mycobacterium tuberculosis by targeting specific enzymes crucial for bacterial survival .

Industrial Applications

This compound is utilized in:

- Agrochemicals : As an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals : In the development of new drugs targeting various diseases due to its biological activity.

- Material Science : As a precursor for creating novel materials with specific properties .

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the efficacy of this compound against Salmonella enterica. Results showed significant inhibition of both planktonic and biofilm growth at lower pH levels, indicating its potential use as a biopreservative in food applications . -

Cancer Research :

In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis. These findings support further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

6-Methylpyrazine-2-carboxylic Acid

- Molecular formula: C₆H₆N₂O₂ (monoisotopic mass: 138.0429 Da) .

- Key differences :

- Lacks the sulfur-containing methylsulfanyl group.

- Lower molecular weight (138.13 g/mol vs. ~170.19 g/mol).

- Applications : Used as a ligand in catalytic systems (e.g., vanadium-mediated oxidations of alkanes) . The absence of sulfur likely reduces electron-withdrawing effects, altering catalytic efficiency compared to sulfur-containing analogs.

6-(Beta-Aminoethoxy)-Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic Acid Derivatives with Urea/Aryl Groups

- Example : 5-/4-[3-(4-Bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide (compound 6c ) .

- Activity : Demonstrates cytostatic activity (IC₅₀: 0.6–0.9 µM in cancer cell lines).

- Comparison : The methylsulfanyl group in 6-(methylsulfanyl)pyrazine-2-carboxylic acid may enhance metabolic stability compared to urea-linked derivatives but may lack the steric bulk required for kinase inhibition (e.g., as seen in sorafenib analogs).

Functional Comparison with Non-Pyrazine Sulfur-Containing Compounds

2-(Methylsulfanyl)-6-(Thiophen-2-yl)pyrimidines

- Structure : Pyrimidine core with methylsulfanyl and thiophenyl groups.

- Reactivity : The methylsulfanyl group acts as a leaving group in nucleophilic substitution reactions with piperazines .

- Comparison : In pyrazine derivatives, the methylsulfanyl group may similarly participate in substitution reactions, but the electronic effects of the pyrazine ring (two nitrogen atoms vs. one in pyrimidine) could alter reaction kinetics .

4-Substituted-2-(Methylsulfanyl)pyrimidines

- Activity : Methylsulfanyl-substituted pyrimidines exhibit antimicrobial and antioxidant properties when modified with hydrazine or acyl groups .

- Comparison : The pyrazine scaffold in this compound may offer distinct electronic properties (e.g., aromatic nitrogen arrangement) that influence redox behavior or target selectivity.

Data Tables: Structural and Functional Properties

Research Findings and Mechanistic Insights

- Catalytic Applications : Pyrazine-2-carboxylic acid derivatives serve as ligands in vanadium-catalyzed oxidations. The methylsulfanyl group may modulate electron density at the vanadium center, though direct evidence for this compound in catalysis is lacking .

- Biological Activity : Sulfur-containing substituents (e.g., methylsulfanyl, thioamide) enhance lipophilicity and bioavailability, as seen in tuberculostatic thioamides and cytostatic pyrazine-ureas .

Biological Activity

6-(Methylsulfanyl)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a methylsulfanyl group and a carboxylic acid, which contributes to its unique chemical behavior. The presence of the methylsulfanyl group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit significant antimicrobial properties. A study synthesized various piperazine derivatives from pyrazine-2-carboxylic acids, demonstrating that certain compounds showed promising activity against microbial strains. For instance, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone was highlighted for its high antimicrobial efficacy, suggesting that structural modifications can enhance biological activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using methods such as ABTS and DPPH assays. These studies revealed that certain synthesized derivatives exhibited notable free radical scavenging activities, indicating their potential utility in combating oxidative stress-related diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within microbial cells. For instance, molecular docking studies have suggested that these compounds may inhibit GlcN-6-P synthase, an enzyme critical for bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Synthesis and Evaluation

A series of experiments were conducted to synthesize various derivatives of pyrazine-2-carboxylic acids. The synthesis involved coupling reactions using T3P (propyl phosphonic anhydride) as a coupling reagent, leading to the formation of compounds with enhanced biological properties. The synthesized compounds were characterized using techniques such as LC-MS and NMR spectroscopy .

Comparative Analysis

In comparative studies, this compound was evaluated alongside other pyrazine derivatives for their biological activities. It was found that while some derivatives showed superior antimicrobial activity, others excelled in antioxidant capabilities. This highlights the importance of structural variations in determining the efficacy of pyrazine-based compounds .

Research Findings Summary Table

| Compound Name | Activity Type | Method Used | Results |

|---|---|---|---|

| P10 | Antioxidant | ABTS/DPPH Assay | Moderate antioxidant activity |

| P4 | Antimicrobial | Agar Well Diffusion Method | Highest antimicrobial activity observed |

| This compound | Antibacterial | Molecular Docking | Inhibition of GlcN-6-P synthase |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(methylsulfanyl)pyrazine-2-carboxylic acid derivatives, and how are intermediates characterized?

- Methodology : Derivatives are synthesized via nucleophilic substitution or amidation reactions. For example, methyl pyrazine-2-carboxylate intermediates are reacted with nucleophiles like 4-fluoro-3-chlorobenzenesulfonyl chloride in dichloromethane, followed by purification via aqueous workup and characterization using NMR, IR, and mass spectrometry .

- Key considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane with triethylamine as a base). Confirm purity via melting point analysis and HPLC .

Q. How is this compound utilized in catalytic oxidation studies?

- Methodology : The compound acts as a co-catalyst in vanadium-based systems for alkane oxidation. For instance, in the presence of [Bu₄N]VO₃ and H₂O₂, it facilitates the oxidation of cyclohexane to cyclohexyl hydroperoxide under mild conditions (22–60°C in acetonitrile). Reaction kinetics are studied via gas chromatography (GC) and UV-vis spectroscopy .

- Key considerations : Control regioselectivity by adjusting reaction temperature and substrate concentration. Radical trapping experiments (e.g., using TEMPO) confirm hydroxyl radical involvement .

Q. What analytical methods are used to detect this compound in biological systems?

- Methodology : Immunoassays (e.g., ELISA) with monoclonal antibodies specific to pyrazine-2-carboxylic acid derivatives are employed. Validate sensitivity and specificity using spiked Mycobacterium tuberculosis cultures, followed by LC-MS/MS confirmation .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the reaction mechanism in catalytic hydrocarbon oxidations?

- Methodology : Compare kinetic isotope effects (KIE) and radical scavenging experiments between this compound and its non-sulfanyl analogs. Use density functional theory (DFT) to model hydrogen abstraction energetics and electron paramagnetic resonance (EPR) to detect transient radicals .

- Data contradiction : While hydroxyl radicals are primary oxidants in vanadium systems, sulfanyl groups may stabilize vanadium intermediates, altering activation energies (e.g., Δ‡G ~70 kJ/mol for cyclohexane oxidation) .

Q. What enzymatic strategies enable green synthesis of pyrazine-2-carboxylic acid derivatives?

- Methodology : Use amidase from Bacillus smithii for solvent-free synthesis of hydrazide derivatives. Optimize enzyme activity via response surface methodology (RSM) and fed-batch biotransformation. Monitor conversions using FT-IR and validate scalability .

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial pyrazine-2-carboxylic acid derivatives?

- Methodology : Synthesize hydrazide analogs (e.g., N-thiazol-2-yl amides) and test against Mycobacterium tuberculosis and Gram-negative bacteria. Perform molecular docking to assess binding to enoyl-acyl carrier protein reductase (InhA) and correlate logP values with membrane permeability .

Q. What computational approaches predict the degradation pathways of this compound in environmental systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.